trisodium;2-[11,17-bis(carboxylatomethyl)-25-[[1-[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]triazol-4-yl]methoxy]-26,27,28-trihydroxy-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]acetate
Overview
Description
The compound “trisodium;2-[11,17-bis(carboxylatomethyl)-25-[[1-[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]triazol-4-yl]methoxy]-26,27,28-trihydroxy-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]acetate” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The reaction conditions, such as temperature, pressure, and pH, must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases. Reaction conditions such as temperature, solvent, and catalyst must be optimized for each specific reaction.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound could have a wide range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: Potential therapeutic applications, such as drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific molecular targets and pathways. This could involve binding to specific proteins or enzymes, altering cellular signaling pathways, or interacting with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and similar structural features. Examples could include:
Trisodium citrate: A simpler trisodium salt with applications in food and medicine.
Complex steroids: Molecules with similar cyclopenta[a]phenanthrene structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
trisodium;2-[11,17-bis(carboxylatomethyl)-25-[[1-[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]triazol-4-yl]methoxy]-26,27,28-trihydroxy-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H77N3O10.3Na/c1-36(2)8-6-9-37(3)53-14-15-54-52-13-12-49-33-51(16-18-63(49,4)55(52)17-19-64(53,54)5)67-34-50(65-66-67)35-77-62-41-10-7-11-42(62)30-44-21-39(27-57(70)71)23-46(60(44)75)32-48-25-40(28-58(72)73)24-47(61(48)76)31-45-22-38(26-56(68)69)20-43(29-41)59(45)74;;;/h7,10-12,20-25,34,36-37,51-55,74-76H,6,8-9,13-19,26-33,35H2,1-5H3,(H,68,69)(H,70,71)(H,72,73);;;/q;3*+1/p-3/t37-,51-,52+,53-,54+,55+,63+,64-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMADTNQZCIUIO-SCODGLSTSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N5C=C(N=N5)COC6=C7CC8=C(C(=CC(=C8)CC(=O)[O-])CC9=C(C(=CC(=C9)CC(=O)[O-])CC1=CC(=CC(=C1O)CC6=CC=C7)CC(=O)[O-])O)O)C)C.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)N5C=C(N=N5)COC6=C7CC8=C(C(=CC(=C8)CC(=O)[O-])CC9=C(C(=CC(=C9)CC(=O)[O-])CC1=CC(=CC(=C1O)CC6=CC=C7)CC(=O)[O-])O)O)C)C.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H74N3Na3O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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